![molecular formula C20H16N2O3 B8741628 (19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 35903-41-4](/img/structure/B8741628.png)
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
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Overview
Description
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the indolizinoquinoline family, which is known for its diverse biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione typically involves multi-step organic reactions. . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione involves its interaction with specific molecular targets, such as DNA topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells . This mechanism is similar to that of other topoisomerase inhibitors, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3’,4’6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione: Known for its anticancer properties and similar mechanism of action.
Camptothecin: Another topoisomerase inhibitor with a similar structure and biological activity.
Irinotecan: A derivative of camptothecin used in chemotherapy.
Uniqueness
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione stands out due to its specific ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This unique structural feature may enhance its efficacy and reduce side effects compared to other similar compounds .
Properties
CAS No. |
35903-41-4 |
---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16N2O3/c1-2-13-14-8-17-18-12(7-11-5-3-4-6-16(11)21-18)9-22(17)19(23)15(14)10-25-20(13)24/h3-8,13H,2,9-10H2,1H3/t13-/m1/s1 |
InChI Key |
PEZXVOHRDBYBFR-CYBMUJFWSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
Isomeric SMILES |
CC[C@@H]1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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